

Application Note: NMR Characterization Protocol for Ethyl 5-(hydroxymethyl)nicotinate

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Compound of Interest

Compound Name: Ethyl 5-(hydroxymethyl)nicotinate

CAS No.: 59936-06-0

Cat. No.: B3054369

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Target Audience: Researchers, structural chemists, and drug development professionals.

Objective: To provide an authoritative, self-validating methodology for the structural elucidation of **Ethyl 5-(hydroxymethyl)nicotinate** (CAS: 59936-06-0)[1][2] using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Principles of the Spin System

Ethyl 5-(hydroxymethyl)nicotinate is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of NAD⁺ precursors, kinase inhibitors, and nicotinic acid derivatives. Accurate structural characterization requires a deep understanding of how its substituents perturb the local magnetic environment.

Pyridine Core Deshielding & Causality

The 3,5-disubstituted pyridine core presents a classic isolated spin system. The chemical shifts of the aromatic protons (H-2, H-4, H-6) are dictated by the combined inductive and mesomeric effects of the ring nitrogen and the two substituents:

- H-2 (~8.95 ppm): This proton is flanked by the highly electronegative nitrogen atom and the strongly electron-withdrawing ethyl ester group at C-3. The ester carbonyl withdraws electron density via resonance, placing a partial positive charge at the ortho positions. The synergistic deshielding from both the nitrogen and the ester makes H-2 the most downfield signal in the spectrum.
- H-6 (~8.75 ppm): Located between the nitrogen and the hydroxymethyl group at C-5. While the nitrogen deshields H-6 heavily, the hydroxymethyl group is only weakly electron-withdrawing via induction (and slightly electron-donating via hyperconjugation), resulting in a chemical shift slightly upfield of H-2.
- H-4 (~8.25 ppm): Positioned between the ester and the hydroxymethyl group. It lacks the direct inductive deshielding of the adjacent nitrogen, making it the most upfield of the aromatic protons [3].

Solvent Selection & Exchangeable Protons

A critical experimental choice in this protocol is the use of DMSO- d₆ rather than CDCl₃.

- The Causality: The hydroxymethyl group (-CH₂OH) contains an exchangeable proton. In non-polar solvents like CDCl₃, intermolecular hydrogen bonding and rapid chemical exchange broaden the -OH signal, obscuring scalar coupling. In DMSO- d₆, the strong hydrogen-bonding capability of the solvent tightly solvates the hydroxyl proton, drastically slowing its exchange rate. This allows the observation of a distinct 3J scalar coupling (~5.5 Hz) between the -OH proton and the adjacent -CH₂ group, rendering the -OH signal as a sharp triplet and the -CH₂ as a doublet. This serves as an internal, self-validating diagnostic handle for the hydroxymethyl moiety[4].

Experimental Protocol for High-Resolution NMR

The following step-by-step methodology ensures a self-validating data acquisition workflow, where 1D assignments are subsequently proven by 2D connectivity networks.

Step 1: Sample Preparation

- Weigh 10–15 mg of high-purity **Ethyl 5-(hydroxymethyl)nicotinate**.

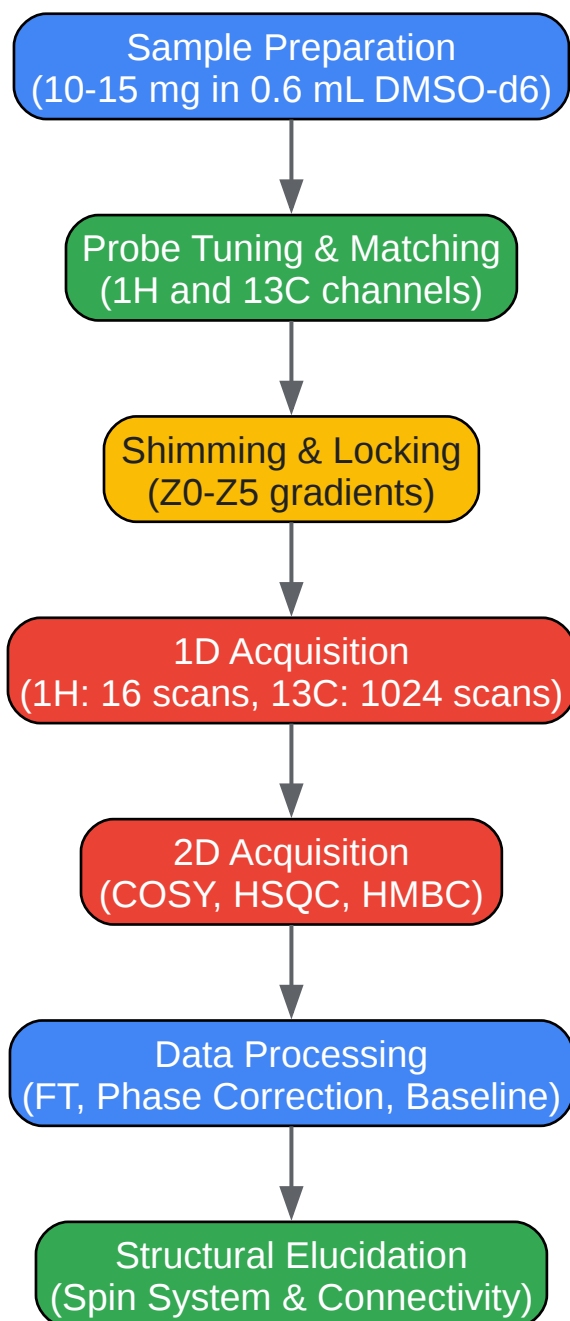
- Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d₆(containing 0.03% v/v TMS as an internal standard).
- Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning and Shimming

- Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Locking: Lock the spectrometer frequency to the deuterium resonance of DMSO- d₆.
- Tuning: Manually or automatically tune and match the probe for both ¹H and ¹³C channels to minimize reflected power, ensuring optimal pulse excitation and signal-to-noise ratio (SNR).
- Shimming: Optimize the Z₀–Z₅ gradient shims. A properly shimmed field is validated when the residual DMSO- d₆solvent peak (quintet at 2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: Data Acquisition

- 1D ¹H NMR: Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation.
- 1D ¹³C NMR: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Set D1 to 2.0 seconds.
- 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to map the spin system. For HMBC, optimize the long-range coupling delay for nJCH=8 Hz (typically ~62.5 ms), which is optimal for detecting 2-bond and 3-bond carbon-proton correlations in functionalized pyridines [5].



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Caption: Sequential experimental workflow for high-resolution NMR acquisition and processing.

Data Presentation & Structural Elucidation

The quantitative data extracted from the 1D experiments must be cross-validated. The tables below summarize the expected chemical shifts, multiplicities, and integrals.

Table 1: ¹H NMR Data Summary (DMSO- d₆, 400 MHz)

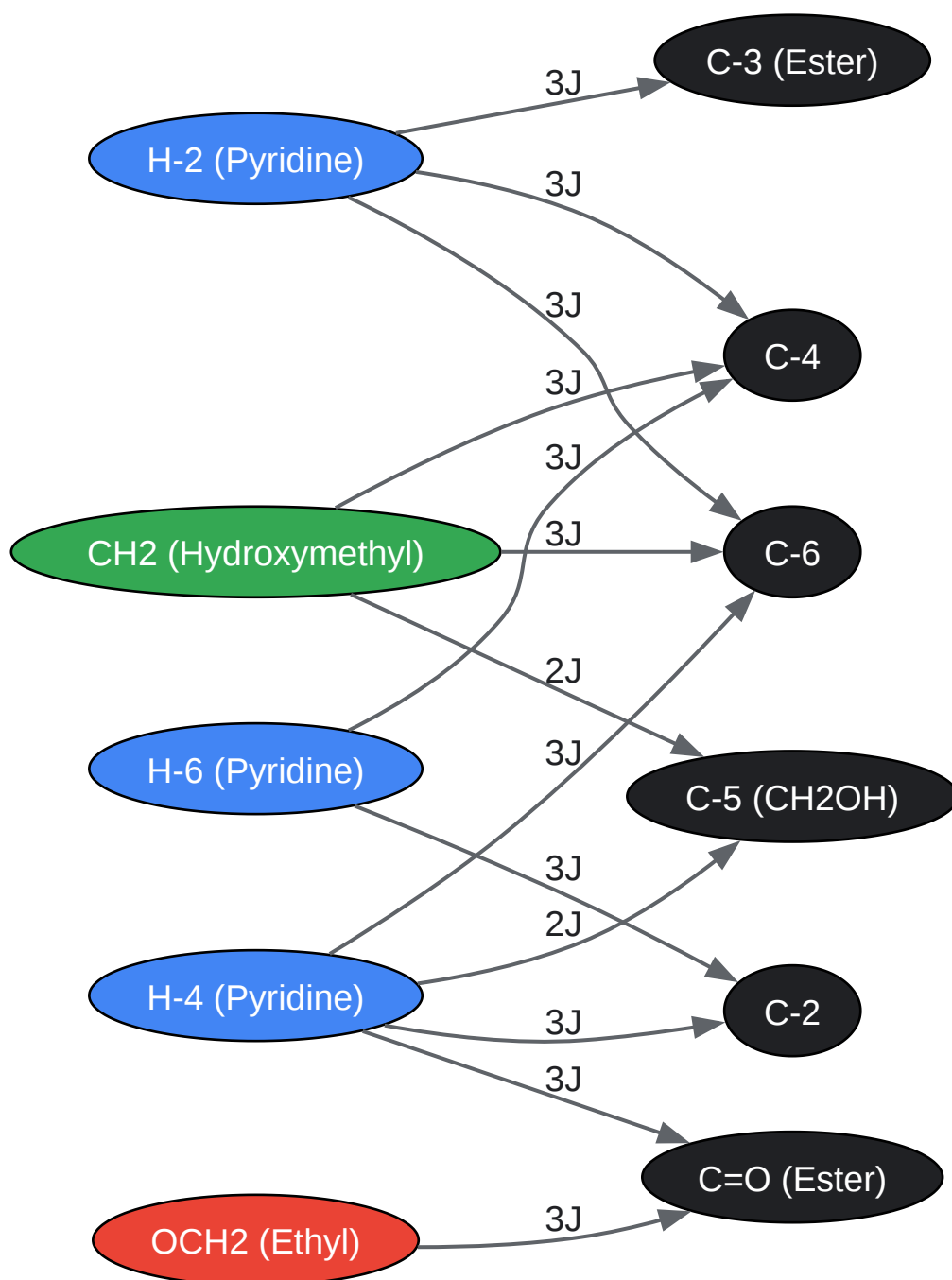
Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J , Hz)	Integration	Assignment
2	8.95	d	2.0	1H	Pyridine H-2 (Deshielded by N and Ester)
6	8.75	d	2.0	1H	Pyridine H-6 (Deshielded by N)
4	8.25	t	2.0	1H	Pyridine H-4 (Meta coupling to H-2/H-6)
OH	5.45	t	5.5	1H	Hydroxyl proton (Slow exchange in DMSO)
5-CH ₂	4.60	d	5.5	2H	Hydroxymethyl methylene
Ester-CH ₂	4.35	q	7.1	2H	Ethyl ester methylene
Ester-CH ₃	1.35	t	7.1	3H	Ethyl ester methyl

Table 2: ¹³C NMR Data Summary (DMSO- d₆, 100 MHz)

Position	Chemical Shift (δ , ppm)	Carbon Type	Assignment
C=O	164.5	Cq	Ester Carbonyl
6	151.0	CH	Pyridine C-6
2	149.5	CH	Pyridine C-2
5	138.0	Cq	Pyridine C-5 (Hydroxymethyl bearing)
4	134.5	CH	Pyridine C-4
3	125.5	Cq	Pyridine C-3 (Ester bearing)
Ester-CH 2	61.0	CH 2	Ethyl Methylene
5-CH 2	59.5	CH 2	Hydroxymethyl Carbon
Ester-CH 3	14.0	CH 3	Ethyl Methyl

Self-Validating HMBC Connectivity

To ensure absolute trustworthiness of the assignment, the 1D data is validated through Heteronuclear Multiple Bond Correlation (HMBC). HMBC reveals 2J and 3J carbon-proton couplings, acting as a logical bridge across heteroatoms and quaternary carbons. For instance, the identity of H-4 is unequivocally confirmed by its simultaneous 3J correlations to the ester carbonyl carbon (C=O) and the pyridine C-2/C-6 carbons.



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Caption: Key 2D HMBC logical relationships establishing the carbon-proton connectivity network.

References

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